AURANOFIN
Vue d'ensemble
Description
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is a gold-containing compound primarily used as an antirheumatic agent. It is known for its ability to suppress inflammation and stimulate cell-mediated immunity. gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane has been listed by the World Health Organization as a member of the antirheumatic agent category . It is used to treat active, progressive, or destructive forms of inflammatory arthritis, such as rheumatoid arthritis .
Mécanisme D'action
Target of Action
Auranofin primarily targets the anti-oxidative system catalyzed by thioredoxin reductase (TrxR) . TrxR is an enzyme that protects the cell from oxidative stress and death in the cytoplasm and the mitochondria . It is over-expressed in many cancers as an adaptive mechanism for cancer cell proliferation, rendering it an attractive target for cancer therapy . Another target of this compound is UBA1 , which it enhances by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes .
Mode of Action
This compound inhibits the activity of TrxR, leading to an increase in cellular oxidative stress and inducing apoptosis . It also inhibits phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, suppressing the inflammatory response . Furthermore, this compound enhances UBA1 activity, facilitating ubiquitin charging to E2 and increasing the activities of several representative E3s .
Biochemical Pathways
This compound affects the thioredoxin system , a crucial component of the cellular antioxidant defense system . By inhibiting TrxR, this compound dysregulates the intracellular redox state, causing increased intracellular reactive oxygen species levels, and stimulates cellular demise . An alternate mechanism of action of this compound is to mimic proteasomal inhibition by blocking the ubiquitin–proteasome system (UPS), which is critically important in cancer cells to prevent cell death .
Pharmacokinetics
This compound is orally administered and only 20 to 30% of an orally administered dose of this compound is absorbed . It is highly bound to blood cells and plasma proteins . The terminal half-life of gold from this compound is 1.2-1.8 days in rat blood and plasma, and 19.5 days in dogs . Most of an absorbed dose of this compound is excreted in the urine .
Result of Action
This compound directly induces tumor death by modulating the cellular redox system in tumor cells . It also remodels the tumor immunosuppressive microenvironment by specifically inhibiting PKCι expression . Furthermore, this compound suppresses the immune response via the inhibition of antibody-dependent complement lysis and chemotaxis, or migration of monocytes in the bloodstream to phagocytose the arthritic cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the pro-oxidative action of this compound . Additionally, the efficacy of this compound can be affected by the presence of other compounds in the environment, such as platinating agents and immune checkpoint inhibitors .
Applications De Recherche Scientifique
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane has a wide range of scientific research applications:
Medicine: It is used to treat rheumatoid arthritis and is being investigated for its potential in treating various cancers, including ovarian and lung cancer gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane has also shown promise in reducing the viral reservoir of HIV and treating amebiasis.
Méthodes De Préparation
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is synthesized through a reaction involving a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester with a tertiary phosphine gold ester or sulfide . The process can be illustrated as follows:
Starting Material: 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester.
Reaction: This starting material reacts with a tertiary phosphine gold ester or sulfide.
Product: The reaction yields gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane.
The industrial production of gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane involves similar synthetic routes, ensuring the compound’s purity and efficacy for medical use .
Analyse Des Réactions Chimiques
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane undergoes various chemical reactions, including:
Ligand Exchange Reactions: In vivo, gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane undergoes ligand exchange reactions to generate reactive metabolites.
Binding with Thiols: gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane reacts with thiol groups, forming adducts with glutathione and human serum albumin.
Common reagents used in these reactions include thiol ligands and disulfides. The major products formed are thiol adducts and phosphine oxide .
Comparaison Avec Des Composés Similaires
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is unique among gold-based compounds due to its oral administration and specific molecular structure. Similar compounds include:
Gold Sodium Thiomalate: An injectable gold compound used for rheumatoid arthritis but with more severe side effects compared to gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane.
Gold Thioglucose: Another injectable gold compound with similar uses but less favorable safety profile.
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane Analogs: Modified versions of gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane, such as those with different phosphine ligands, are being explored for enhanced anticancer activity.
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane stands out due to its balance of efficacy and safety, making it a valuable compound in both clinical and research settings .
Propriétés
Numéro CAS |
34031-32-8 |
---|---|
Formule moléculaire |
C20H34AuO9PS |
Poids moléculaire |
678.5 g/mol |
Nom IUPAC |
gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |
InChI |
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 |
Clé InChI |
AUJRCFUBUPVWSZ-XTZHGVARSA-M |
SMILES |
CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
SMILES isomérique |
CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
SMILES canonique |
CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
Apparence |
Solid powder |
Color/Form |
White crystalline powder |
melting_point |
110-111 112-115 °C |
Key on ui other cas no. |
34031-32-8 |
Description physique |
Solid |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known. |
Solubilité |
Insoluble in water 1.51e-01 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of auranofin?
A1: this compound primarily targets thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. [, ]
Q2: How does this compound interact with thioredoxin reductase (TrxR)?
A2: this compound inhibits TrxR by binding to its active site, specifically the selenocysteine residue. This binding disrupts the enzyme's ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and disruption of cellular redox balance. [, ]
Q3: What are the downstream consequences of thioredoxin reductase (TrxR) inhibition by this compound?
A3: Inhibition of TrxR by this compound leads to several downstream effects:
- Increased oxidative stress: this compound decreases the reducing capacity of cells, increasing susceptibility to reactive oxygen species (ROS). []
- Apoptosis: Elevated ROS levels can trigger apoptotic pathways in cancer cells, contributing to this compound's anticancer activity. [, , ]
- Inhibition of NF-κB signaling: this compound can suppress the activation of the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects. [, ]
- Disruption of thiol homeostasis: this compound can directly interact with cysteine thiols in proteins, forming S-Au-S bridges that mimic disulfide bonds. This interaction further disrupts cellular redox balance and protein function. []
Q4: Does this compound exert its effects solely through TrxR inhibition?
A4: While TrxR is a major target, research suggests this compound may also interact with other cellular targets. For example, it has been shown to induce VEGFR3 degradation via a lysosome-dependent pathway. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H34AuO9PS and a molecular weight of 678.57 g/mol. []
Q6: Are there different polymorphic forms of this compound?
A6: Research has identified polymorphic forms of this compound with varying melting points (e.g., 112–114°C, 118–120°C). These forms have identical molecular structures but differ in their crystal structures, as confirmed by X-ray diffraction. []
Q7: How does the recrystallization process influence this compound's properties?
A7: The rate of recrystallization, rather than the solvent used, primarily influences the morphology and melting point of this compound. Slow recrystallization tends to yield different polymorphic forms than rapid recrystallization. []
Q8: What challenges are associated with this compound's formulation and delivery?
A8: this compound exhibits low solubility in aqueous solutions, limiting its bioavailability and posing challenges for formulation development. []
Q9: What strategies can improve this compound's solubility and bioavailability?
A9: Nanoparticle-based delivery systems show promise in enhancing this compound's solubility and bioavailability. For instance, this compound-loaded chitosan nanoparticles demonstrated improved efficacy against triple-negative breast cancer compared to free this compound. []
Q10: How is this compound absorbed and distributed in the body?
A10: Following oral administration, only 15–33% of this compound is absorbed. It exhibits high protein binding in plasma, primarily to albumin. A significant fraction of absorbed gold is associated with red blood cells. [, ]
Q11: How is this compound metabolized and excreted?
A11: this compound is primarily excreted in feces (73–100%), with minimal urinary excretion. Its plasma half-life is relatively long, around 3 weeks. [, ]
Q12: How does the pharmacokinetic profile of this compound compare to injectable gold compounds?
A12: this compound results in lower blood and tissue gold levels compared to injectable gold compounds due to lower absorption and different distribution kinetics. It also exhibits a longer half-life. [, ]
Q13: Has this compound demonstrated efficacy in in vivo models of disease?
A13: Yes, this compound has shown efficacy in various in vivo models, including:
- Cancer: this compound inhibited tumor growth in mouse models of breast cancer, colon cancer, and pancreatic cancer. [, , ]
- Infections: this compound demonstrated efficacy against Toxoplasma gondii in a chicken embryo model. []
- Inflammatory diseases: this compound reduced paw edema and other inflammatory responses in rodent models of arthritis. []
Q14: Are there any known long-term toxicity concerns with this compound?
A14: Long-term toxicity data on this compound is limited, as its use for rheumatoid arthritis has decreased with the availability of newer medications. Further research is needed to fully understand its long-term safety profile.
Q15: Have any resistance mechanisms to this compound been identified?
A15: While this compound demonstrates activity against some multidrug-resistant bacteria, resistance mechanisms have been reported. Further research is needed to fully elucidate these mechanisms and develop strategies to mitigate resistance development. []
Q16: Are there any alternatives or substitutes for this compound?
A16: Several gold(I) complexes and other TrxR inhibitors are being investigated as potential alternatives to this compound. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.